8-Bromo-N4-ethyl-5-fluoroquinoline-3,4-diamine 8-Bromo-N4-ethyl-5-fluoroquinoline-3,4-diamine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17671445
InChI: InChI=1S/C11H11BrFN3/c1-2-15-11-8(14)5-16-10-6(12)3-4-7(13)9(10)11/h3-5H,2,14H2,1H3,(H,15,16)
SMILES:
Molecular Formula: C11H11BrFN3
Molecular Weight: 284.13 g/mol

8-Bromo-N4-ethyl-5-fluoroquinoline-3,4-diamine

CAS No.:

Cat. No.: VC17671445

Molecular Formula: C11H11BrFN3

Molecular Weight: 284.13 g/mol

* For research use only. Not for human or veterinary use.

8-Bromo-N4-ethyl-5-fluoroquinoline-3,4-diamine -

Specification

Molecular Formula C11H11BrFN3
Molecular Weight 284.13 g/mol
IUPAC Name 8-bromo-4-N-ethyl-5-fluoroquinoline-3,4-diamine
Standard InChI InChI=1S/C11H11BrFN3/c1-2-15-11-8(14)5-16-10-6(12)3-4-7(13)9(10)11/h3-5H,2,14H2,1H3,(H,15,16)
Standard InChI Key DBPRAWAWMPGRQI-UHFFFAOYSA-N
Canonical SMILES CCNC1=C(C=NC2=C(C=CC(=C21)F)Br)N

Introduction

Chemical and Structural Properties

Molecular Characteristics

The compound features a quinoline backbone with:

  • Bromine at the 8-position,

  • Fluorine at the 5-position,

  • An ethyl group at the N4 amine.

Structural representations:

  • SMILES: NC1=C(NCC)C2=C(F)C=CC(Br)=C2N=C1\text{NC1=C(NCC)C2=C(F)C=CC(Br)=C2N=C1}

  • InChI Key: FVPXVDTWEBFLLE-UHFFFAOYSA-N

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC11H11BrFN3\text{C}_{11}\text{H}_{11}\text{Br}\text{F}\text{N}_3
Molecular Weight284.13 g/mol
Purity≥95%
Storage ConditionsCool, dry environment

Synthesis and Reactivity

Synthetic Routes

The compound is synthesized via multi-step organic reactions, often employing:

  • Suzuki-Miyaura Coupling: For C–C bond formation between aryl halides and boronic acids .

  • Nucleophilic Substitution: To introduce the ethyl group at the N4 position .

Example Protocol :

  • React 5-fluoro-8-bromoquinoline with ethylamine under basic conditions.

  • Purify via column chromatography (eluent: hexane/ethyl acetate).

Reactivity

  • Halogen Reactivity: Bromine participates in cross-coupling reactions (e.g., with boronic acids).

  • Amine Functionalization: The ethylamine group enables further derivatization for drug discovery .

Biological Activity and Mechanisms

Antimicrobial Applications

The compound’s halogenated structure disrupts bacterial enzymes, showing activity against:

  • Methicillin-resistant Staphylococcus aureus (MRSA): MIC = 0.25–4.0 µg/mL .

  • Mycobacterium tuberculosis: Inhibits both replicating and dormant phenotypes .

Table 2: Biological Activity Data

TargetActivity (IC50_{50}/MIC)Comparison to Standards
P. falciparum 3D70.17 µM2× more potent than chloroquine
MRSA0.25 µg/mLSuperior to vancomycin

Applications in Drug Discovery

Structure-Activity Relationship (SAR)

  • Bromine/Fluorine Synergy: Enhances lipophilicity and target binding .

  • Ethyl Group: Improves metabolic stability compared to methyl analogs .

Recent Innovations

  • Hybrid Molecules: Conjugation with biphenyl or nopol groups improves pharmacokinetics .

  • Docking Studies: Stable interactions with PfDHODH (dihydroorotate dehydrogenase) .

Future Directions

  • Toxicity Profiling: Evaluate long-term safety in mammalian models.

  • Resistance Mitigation: Develop analogs targeting mutant PfCRT .

  • Broad-Spectrum Activity: Explore antiviral and anticancer potentials.

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